Oryzalexin C is primarily derived from the biosynthetic pathways involving ent-sandaracopimaradiene, which serves as a precursor. This compound is synthesized through the action of various enzymes, including cyclases and cytochrome P450 monooxygenases, during the plant's defense response to stressors such as fungal infections or herbivore attacks .
Oryzalexin C belongs to the class of diterpenoids and is classified under the broader category of phytoalexins. Its specific classification falls within the labdane-related diterpenoids due to its structural characteristics and biosynthetic origins.
The synthesis of Oryzalexin C involves several enzymatic steps that convert ent-sandaracopimaradiene into various hydroxylated derivatives. Key enzymes include:
The biosynthetic pathway starts with GGPP, which is converted into syn-copalyl diphosphate by OsCPS4. This intermediate is then transformed into ent-sandaracopimaradiene through the action of OsKSL10. Subsequent hydroxylation reactions are catalyzed by specific cytochrome P450 enzymes, leading to the production of Oryzalexin C .
Oryzalexin C has a complex molecular structure typical of labdane-related diterpenoids. The exact structure includes multiple hydroxyl groups positioned at specific carbon atoms in the diterpene framework.
The molecular formula for Oryzalexin C is with a molecular weight of 318.45 g/mol. NMR spectroscopy has been utilized to confirm its structure, revealing characteristic chemical shifts that correspond to its functional groups .
The synthesis of Oryzalexin C involves several key reactions:
Kinetic studies have shown that various short-chain dehydrogenase/reductase enzymes are involved in these transformations, facilitating the conversion of precursor compounds into Oryzalexin C through selective oxidation processes .
Oryzalexin C acts primarily as a defense compound in rice plants. Upon pathogen attack, its biosynthesis is triggered, leading to increased levels of this phytoalexin. The mechanism involves:
Research indicates that Oryzalexin C has been effective against various fungal pathogens, contributing significantly to rice's innate immunity .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties accurately .
Oryzalexin C has significant applications in agricultural science and biotechnology:
Research continues to explore its potential applications in sustainable agriculture and plant health management strategies .
Oryzalexin C biosynthesis is orchestrated by specialized biosynthetic gene clusters (BGCs) within the rice (Oryza sativa) genome. Two primary BGCs are implicated:
Table 1: Key Biosynthetic Gene Clusters for Oryzalexin C in Rice
| Chromosomal Location | Core Genes | Enzyme Functions | Evolutionary Conservation |
|---|---|---|---|
| Chromosome 2 (c2BGC) | OsCPS2, OsKSL7, CYP76M5/6/8, CYP71Z | Diterpene cyclization, hydroxylation | Conserved across Oryza genus |
| Chromosome 7 (c7BGC) | CYP71Z21, CYP71Z22 | C2α-hydroxylation | Subspecies-specific (japonica) |
Cytochrome P450s (CYPs) catalyze oxygen insertion into the ent-sandaracopimaradiene backbone, transforming hydrophobic intermediates into bioactive oryzalexins. Critical reactions include:
The order of hydroxylation dictates oryzalexin structural diversity:
Table 2: Functional Divergence of Key CYPs in Oryzalexin C Pathway
| CYP Enzyme | Primary Substrate | Reaction Catalyzed | Product | Catalytic Flexibility |
|---|---|---|---|---|
| CYP701A8 | ent-Sandaracopimaradiene | C3α-hydroxylation | 3α-Hydroxy-ent-sandaracopimaradiene | Low (sterically constrained) |
| CYP76M8 | ent-Sandaracopimaradiene or 3α-hydroxy-ent-sandaracopimaradiene | C7β-hydroxylation | Oryzalexin D (3α,7β-diol) | High (maintains C7β specificity) |
| CYP76M6 | ent-Sandaracopimaradiene | C7β-hydroxylation | 7β-Hydroxy-ent-sandaracopimaradiene | Moderate |
| CYP76M6 | 3α-Hydroxy-ent-sandaracopimaradiene | C9β-hydroxylation | Oryzalexin E (3α,9β-diol) | High (shifts to C9β) |
Final structural maturation involves NAD(P)+-dependent SDRs that oxidize hydroxyl groups to carbonyls:
Oryzalexin C biosynthesis requires metabolic crosstalk between spatially separated gene clusters:
Table 3: Rice Diterpenoid Biosynthetic Clusters Contributing to Oryzalexin C
| BGC | Chromosome | Contributing Genes | Functional Role | Subspecies Distribution |
|---|---|---|---|---|
| c2BGC | 2 | OsCPS2, OsKSL7, CYP76M5/6/8 | ent-Sandaracopimaradiene production, C7β/C9β hydroxylation | Pan-Oryza |
| c4BGC | 4 | OsCPS4, CYP99A2/A3 | syn-CPP production, C19-hydroxylation | Conserved in Poaceae |
| c7BGC | 7 | CYP71Z21, CYP71Z22 | C2α-hydroxylation | Primarily japonica |
| Non-clustered | 11 | OsKSL8j | syn-Stemarene production | japonica |
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